
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to a silicon atom, which is further bonded to a tert-butyl group and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane typically involves the reaction of 5-bromo-2-methoxyphenol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
5-Bromo-2-methoxyphenol+tert-butylchlorodiphenylsilaneBasethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenoxy group can undergo reduction to form phenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include phenol derivatives and other reduced forms of the original compound.
科学的研究の応用
Chemistry
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane is used as a building block in the synthesis of more complex organosilicon compounds. It serves as a precursor for the preparation of silane-based polymers and materials with unique properties.
Biology
In biological research, this compound is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of silane-based probes and sensors for detecting biological analytes.
Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its unique structural features make it a valuable scaffold for designing molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of coatings, adhesives, and sealants with enhanced performance characteristics.
作用機序
The mechanism of action of (5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, to exert their effects. The silicon atom in the compound can also form stable bonds with other elements, contributing to its unique properties and reactivity.
類似化合物との比較
Similar Compounds
- (5-Bromo-2-methoxyphenoxy)trimethylsilane
- (5-Bromo-2-methoxyphenoxy)triethylsilane
- (5-Bromo-2-methoxyphenoxy)triphenylsilane
Uniqueness
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane is unique due to the presence of the tert-butyl group and two phenyl groups attached to the silicon atom This structural feature imparts specific steric and electronic properties to the compound, making it distinct from other similar compounds
特性
CAS番号 |
143702-40-3 |
|---|---|
分子式 |
C23H25BrO2Si |
分子量 |
441.4 g/mol |
IUPAC名 |
(5-bromo-2-methoxyphenoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C23H25BrO2Si/c1-23(2,3)27(19-11-7-5-8-12-19,20-13-9-6-10-14-20)26-22-17-18(24)15-16-21(22)25-4/h5-17H,1-4H3 |
InChIキー |
WYCRHSFXSHRYMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C=CC(=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



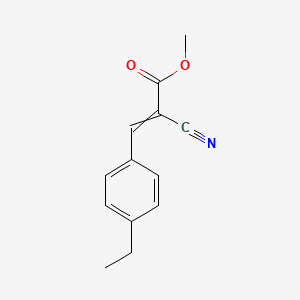

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)

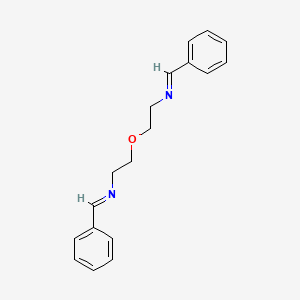
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
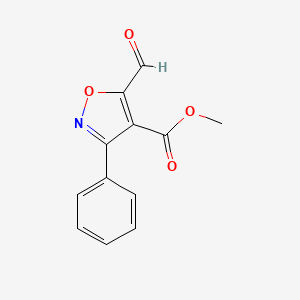
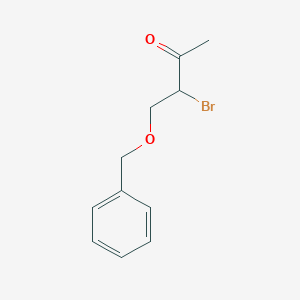



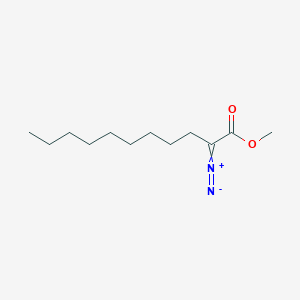
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
